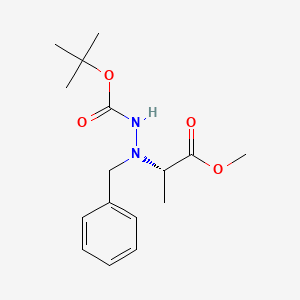
(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one”, also known as MPFP, is a chemical compound that has aroused significant scientific research interest due to its potential biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C16H18N4O2 . Its molecular weight is approximately 298.346 .Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities
- Kumar et al. (2017) synthesized a series of compounds including 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which have shown significant antidepressant and antianxiety activities in mice through behavioral tests (Kumar et al., 2017).
Antipsychotic Potential
- Raviña et al. (2000) prepared and evaluated a series of compounds including 4-(2-pyrimidinyl)piperazine as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, suggesting their use in treating psychosis (Raviña et al., 2000).
Antibacterial Activity
- Foroumadi et al. (2007) synthesized 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007).
- Kumar et al. (2021) discussed the antibacterial activity of Terazosin hydrochloride derivatives, including 1,4-bis-(furan-2-yl-carbonl) piperazine, against various bacteria (Kumar et al., 2021).
Antimicrobial Activities
- Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, showing antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
Adenosine A2a Receptor Antagonist
- Peng et al. (2005) synthesized piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines as potential adenosine A2a receptor antagonists (Peng et al., 2005).
Anti-ischemic Activity
- Zhong et al. (2018) synthesized cinnamide derivatives showing effective activities against neurotoxicity and protecting against cerebral infarction (Zhong et al., 2018).
Anti-tubercular Activity
- Naidu et al. (2016) synthesized benzo[d]isoxazole derivatives and evaluated them for anti-tubercular activity, finding compounds with minimum inhibitory concentration (MIC) values indicative of moderate to good activity (Naidu et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13-4-6-15(18-17-13)19-8-10-20(11-9-19)16(21)7-5-14-3-2-12-22-14/h2-7,12H,8-11H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLYTBKOSKEGLX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2797158.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2797165.png)

![2-methyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2797169.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2797170.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)

![Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2797174.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)

![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
